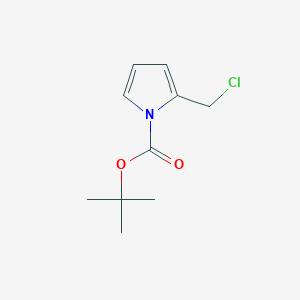
tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate: is an organic compound that features a pyrrole ring substituted with a chloromethyl group and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate typically involves the chloromethylation of a pyrrole derivative followed by esterification. One common method includes the reaction of 2-(chloromethyl)-1H-pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-diones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of the corresponding alcohol.
科学的研究の応用
Chemistry: tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, potentially leading to the development of new biochemical probes or therapeutic agents.
Medicine: The compound’s derivatives may exhibit pharmacological activity, making it a candidate for drug development. Its ability to form stable esters and amides is particularly useful in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of tert-Butyl 2-(chloromethyl)-1H-pyrrole-1-carboxylate primarily involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyrrole ring.
類似化合物との比較
- tert-Butyl 2-(bromomethyl)-1H-pyrrole-1-carboxylate
- tert-Butyl 2-(iodomethyl)-1H-pyrrole-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate
Comparison:
- Reactivity: The chloromethyl derivative is generally more reactive towards nucleophiles compared to the bromomethyl and iodomethyl derivatives due to the stronger leaving group ability of chlorine.
- Stability: The hydroxymethyl derivative is less reactive but more stable, making it suitable for applications where stability is crucial.
- Applications: Each derivative has unique applications based on its reactivity and stability. For example, the iodomethyl derivative may be preferred in reactions requiring a more reactive leaving group.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
tert-butyl 2-(chloromethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C10H14ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-6H,7H2,1-3H3 |
InChIキー |
ALHROUGMOLPRJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=CC=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



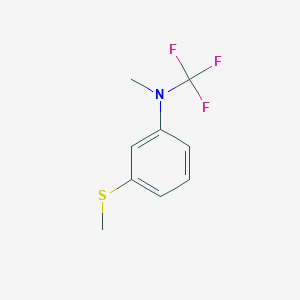
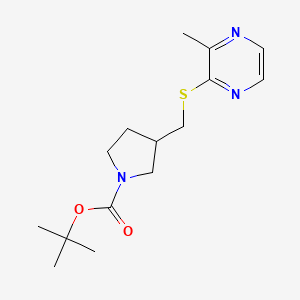


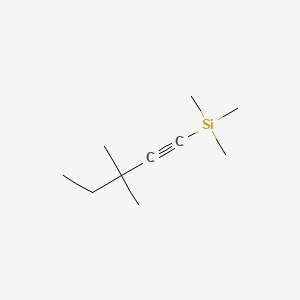
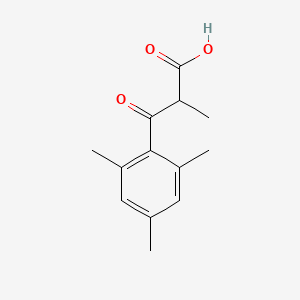
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)
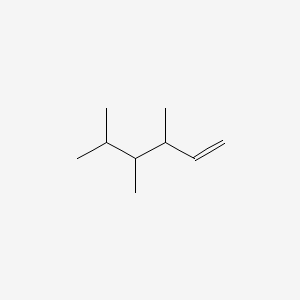

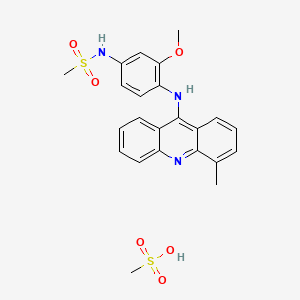

![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)
